molecular formula C9H9ClO B6263158 rac-(2R,3R)-2-(4-chlorophenyl)-3-methyloxirane, trans CAS No. 50617-91-9

rac-(2R,3R)-2-(4-chlorophenyl)-3-methyloxirane, trans

Cat. No.: B6263158
CAS No.: 50617-91-9
M. Wt: 168.6
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Description

rac-(2R,3R)-2-(4-chlorophenyl)-3-methyloxirane, trans is a chiral epoxide compound Epoxides are three-membered cyclic ethers, and their strained ring structure makes them highly reactive

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-(4-chlorophenyl)-3-methyloxirane, trans typically involves the epoxidation of alkenes. One common method is the reaction of (2R,3R)-2-(4-chlorophenyl)-3-methyl-2-butene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-2-(4-chlorophenyl)-3-methyloxirane, trans can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The strained epoxide ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.

    Reduction: The compound can be reduced to form diols or other reduced products.

    Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the ring-opening.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for further oxidation.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include amino alcohols, thioethers, or alkoxy alcohols.

    Reduction: The major products are typically diols.

    Oxidation: The products can vary widely but may include carboxylic acids or other highly oxidized compounds.

Scientific Research Applications

rac-(2R,3R)-2-(4-chlorophenyl)-3-methyloxirane, trans has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions, which are important in various biological processes.

    Industry: Used in the production of polymers and other materials where its reactivity can be harnessed to create specific chemical structures.

Mechanism of Action

The mechanism by which rac-(2R,3R)-2-(4-chlorophenyl)-3-methyloxirane, trans exerts its effects typically involves the opening of the epoxide ring. This can occur through nucleophilic attack, leading to the formation of various products depending on the nucleophile and reaction conditions. The presence of the chlorophenyl group can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-phenyl-3-methyloxirane: Similar structure but without the chlorine atom on the phenyl ring.

    (2R,3R)-2-(4-methylphenyl)-3-methyloxirane: Similar structure with a methyl group instead of a chlorine atom on the phenyl ring.

    (2R,3R)-2-(4-bromophenyl)-3-methyloxirane: Similar structure with a bromine atom instead of a chlorine atom on the phenyl ring.

Uniqueness

rac-(2R,3R)-2-(4-chlorophenyl)-3-methyloxirane, trans is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and potential applications. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s behavior in different chemical environments.

Properties

CAS No.

50617-91-9

Molecular Formula

C9H9ClO

Molecular Weight

168.6

Purity

95

Origin of Product

United States

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